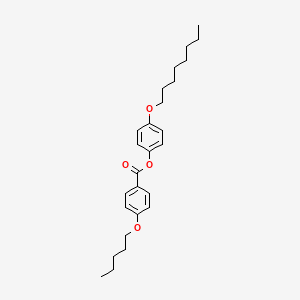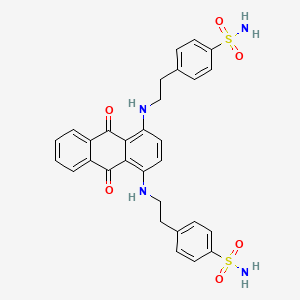
4,4'-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)bis(iminoethylene))bis(benzenesulphonamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide,4,4’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl)]bis-(9CI) is a complex organic compound with the molecular formula C30H28N4O6S2 and a molecular weight of 604.69652 g/mol This compound is characterized by its unique structure, which includes benzenesulfonamide groups and an anthracenediyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide,4,4’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl)]bis-(9CI) involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide,4,4’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl)]bis-(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce hydroquinones.
Scientific Research Applications
Benzenesulfonamide,4,4’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl)]bis-(9CI) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Benzenesulfonamide,4,4’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl)]bis-(9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Benzenesulfonamide,4,4’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl)]bis-(9CI) include:
Benzenesulfonamide derivatives: These compounds share the benzenesulfonamide group but differ in their core structures.
Anthracenediyl derivatives: These compounds have the anthracenediyl core but differ in their functional groups.
Uniqueness
What sets Benzenesulfonamide,4,4’-[(9,10-dihydro-9,10-dioxo-1,4-anthracenediyl)bis(imino-2,1-ethanediyl)]bis-(9CI) apart is its unique combination of benzenesulfonamide groups and an anthracenediyl core. This structure imparts distinctive chemical properties, making it valuable for various scientific applications.
Properties
CAS No. |
52239-00-6 |
|---|---|
Molecular Formula |
C30H28N4O6S2 |
Molecular Weight |
604.7 g/mol |
IUPAC Name |
4-[2-[[9,10-dioxo-4-[2-(4-sulfamoylphenyl)ethylamino]anthracen-1-yl]amino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C30H28N4O6S2/c31-41(37,38)21-9-5-19(6-10-21)15-17-33-25-13-14-26(34-18-16-20-7-11-22(12-8-20)42(32,39)40)28-27(25)29(35)23-3-1-2-4-24(23)30(28)36/h1-14,33-34H,15-18H2,(H2,31,37,38)(H2,32,39,40) |
InChI Key |
VZYINEVRCMIOTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)NCCC4=CC=C(C=C4)S(=O)(=O)N)NCCC5=CC=C(C=C5)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


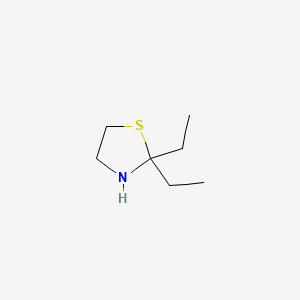

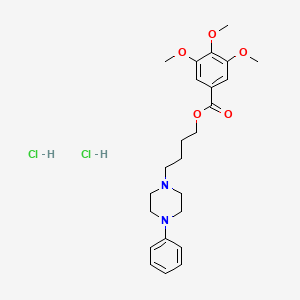

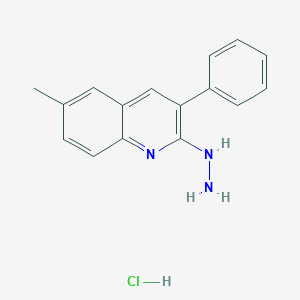
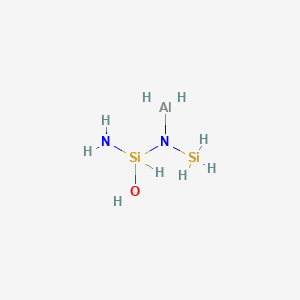
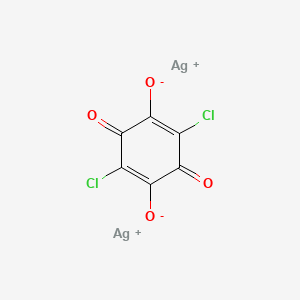
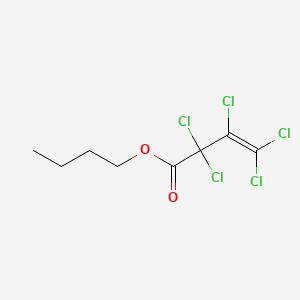
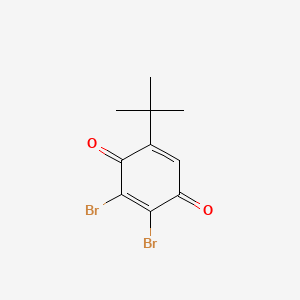

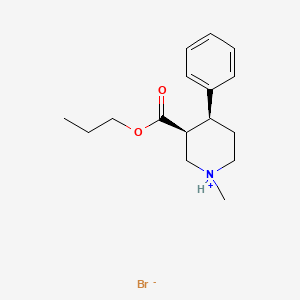
![(7Z)-7-(cyclohexylmethoxyimino)-2,2-difluoro-5H-[1,3]dioxolo[4,5-f]indol-6-one](/img/structure/B13757535.png)
